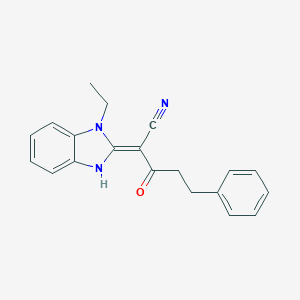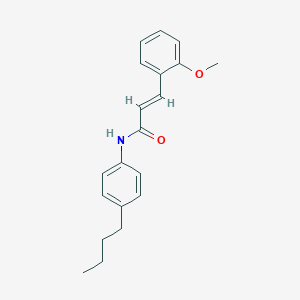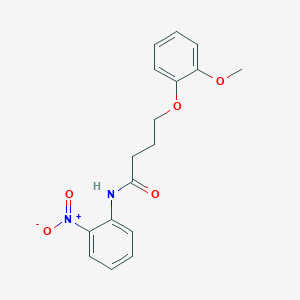![molecular formula C20H20FN3O2S B254814 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254814.png)
5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione, also known as FQ-1, is a novel compound that has been synthesized for scientific research purposes. FQ-1 has shown potential as a therapeutic agent for various diseases, and its mechanism of action and biochemical and physiological effects are being studied extensively.
Mechanism of Action
The exact mechanism of action of 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is not fully understood, but it is believed to inhibit the activity of various enzymes and signaling pathways involved in cell growth and survival. 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has been shown to induce apoptosis (programmed cell death) in cancer cells and to suppress the production of inflammatory cytokines in immune cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-inflammatory effects, 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has been found to modulate various cellular processes, including DNA replication and repair, cell cycle progression, and protein synthesis. It has also been shown to affect the function of certain ion channels and transporters in cells.
Advantages and Limitations for Lab Experiments
5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has several advantages as a research tool, including its high potency and selectivity for certain targets, its ability to penetrate cell membranes, and its favorable pharmacokinetic properties. However, its synthesis is complex and time-consuming, and it may not be suitable for certain experimental systems or assays.
Future Directions
There are several potential future directions for research on 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione. One area of interest is the development of 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione derivatives with improved potency and selectivity for specific targets. Another direction is the investigation of 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione's effects on other diseases, such as neurodegenerative disorders. Additionally, 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione's potential as a therapeutic agent may be explored further in preclinical and clinical studies.
Synthesis Methods
5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione was synthesized using a multi-step process that involved the condensation of 3-fluoroaniline with 2-methylsulfanyl-4,6-dioxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid, followed by cyclization and oxidation. The final product was purified using column chromatography.
Scientific Research Applications
5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also shown potential as an anti-inflammatory agent and has been studied for its effects on autoimmune diseases such as rheumatoid arthritis. Additionally, 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has been investigated for its antimicrobial properties, particularly against drug-resistant bacteria.
properties
Product Name |
5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione |
|---|---|
Molecular Formula |
C20H20FN3O2S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C20H20FN3O2S/c1-20(2)8-12-15(13(25)9-20)14(10-5-4-6-11(21)7-10)16-17(22-12)23-19(27-3)24-18(16)26/h4-7,14H,8-9H2,1-3H3,(H2,22,23,24,26) |
InChI Key |
DTEZKOCMQQTALD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC(=CC=C4)F)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC(=CC=C4)F)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC(=CC=C4)F)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)

![5-[2-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254735.png)
![5-[2-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254736.png)
![5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254737.png)


![ethyl 7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B254741.png)
![N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide](/img/structure/B254744.png)
![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254747.png)
![2-[3-(2-[4-(allyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254750.png)
![4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254757.png)
